8-Hydroxy-PIPAT oxalate

5-HT1A receptor Binding affinity Radioligand binding

8-Hydroxy-PIPAT oxalate (also known as trans-8-OH-PIPAT) is a synthetic aminotetralin derivative that functions as a high-affinity agonist at the serotonin 5-HT1A receptor. The compound is supplied as an oxalate salt with a molecular weight of 461.3 g/mol and is characterized by its iodinated allyl side chain, which enables radiolabeling with iodine-125 for receptor binding and autoradiography studies.

Molecular Formula C18H24INO5
Molecular Weight 461.3 g/mol
CAS No. 1451210-48-2
Cat. No. B560211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-PIPAT oxalate
CAS1451210-48-2
Synonyms(RS)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin oxalate
Molecular FormulaC18H24INO5
Molecular Weight461.3 g/mol
Structural Identifiers
SMILESCCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O
InChIInChI=1S/C16H22INO.C2H2O4/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14;3-1(4)2(5)6/h3-6,9,14,19H,2,7-8,10-12H2,1H3;(H,3,4)(H,5,6)/b9-4+;
InChIKeyXIBSIFOFYWBOAQ-JOKMOOFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-Hydroxy-PIPAT oxalate (CAS 1451210-48-2): A High-Affinity 5-HT1A Agonist with Radioligand Capabilities for Receptor Pharmacology Research


8-Hydroxy-PIPAT oxalate (also known as trans-8-OH-PIPAT) is a synthetic aminotetralin derivative that functions as a high-affinity agonist at the serotonin 5-HT1A receptor [1]. The compound is supplied as an oxalate salt with a molecular weight of 461.3 g/mol and is characterized by its iodinated allyl side chain, which enables radiolabeling with iodine-125 for receptor binding and autoradiography studies . 8-Hydroxy-PIPAT was originally developed as an improved radioligand to supplant [³H]-8-OH-DPAT, offering higher specific activity and lower non-specific binding [1]. Beyond its primary role as a 5-HT1A agonist (Kd = 0.38 nM), the compound has demonstrated functional activity in both central nervous system and peripheral gastrointestinal models, including the reduction of striatal 5-HT levels via somatodendritic autoreceptor activation and the induction of histamine release from enteric mast cells [2][3].

Target engagement

High-affinity 5-HT1A agonist for receptor binding and functional pharmacology studies

Radiolabeling ready

Iodinated structure permits direct 125I labeling for autoradiography and high-sensitivity binding assays

Reported tool compound

Demonstrated 5-HT1A activity in CNS microdialysis and enteric mast cell models

Why 8-Hydroxy-PIPAT oxalate Cannot Be Simply Replaced by Other 5-HT1A Agonists in Critical Assays


Substituting 8-Hydroxy-PIPAT oxalate with alternative 5-HT1A agonists such as 8-OH-DPAT, 7-hydroxy-PIPAT, or flesinoxan introduces significant experimental variability due to fundamental differences in receptor binding affinity, selectivity profiles, and functional potency. While 8-OH-DPAT is a widely used prototypical 5-HT1A agonist, it exhibits approximately 2.4-fold lower affinity than 8-hydroxy-PIPAT in rat hippocampal membranes [1]. More critically, positional isomers such as 7-hydroxy-PIPAT demonstrate an inverted receptor selectivity profile, acting primarily as a high-affinity dopamine D3 agonist (Ki = 0.99 nM) rather than a 5-HT1A ligand . Furthermore, the iodinated structure of 8-hydroxy-PIPAT enables direct radiolabeling with ¹²⁵I, a capability absent in non-halogenated analogs, which restricts their utility in quantitative autoradiography and binding assays requiring high specific activity tracers [1]. These differences preclude simple interchangeability without compromising assay sensitivity, target engagement validation, or the interpretability of receptor-specific pharmacological effects.

Affinity mismatch

8-OH-DPAT exhibits lower 5-HT1A affinity, which may reduce assay sensitivity and signal-to-noise ratio

Isomer selectivity

7-hydroxy-PIPAT primarily targets dopamine D3 receptors, causing a target mismatch in serotonergic studies

Labeling limitation

Non‑halogenated analogs lack 125I radiolabeling capability, restricting quantitative autoradiography workflows

8-Hydroxy-PIPAT oxalate: Quantitative Comparative Evidence for Scientific Selection


Receptor Binding Affinity: 8-Hydroxy-PIPAT vs. 8-OH-DPAT in Rat Hippocampal Membranes

In direct competitive binding studies using rat hippocampal membrane homogenates, 8-hydroxy-PIPAT exhibited a Ki value of 0.92 nM against (R,S)-[³H]-8-OH-DPAT, demonstrating a higher affinity than the prototypical 5-HT1A agonist itself [1]. The radiolabeled form, [¹²⁵I]-8-hydroxy-PIPAT, bound to a single high-affinity site with a Kd of 0.38 ± 0.03 nM and a Bmax of 310 ± 20 fmol/mg protein, confirming its utility as a high specific activity tracer [1].

5-HT1A binding affinity
Head-to-head
Ki = 0.92 nM vs. 8-OH-DPAT; Kd = 0.38 nM (125I‑labeled)
Higher affinity context supports improved signal-to-noise in competition binding
Rat hippocampal membranes
5-HT1A receptor Binding affinity Radioligand binding

Receptor Selectivity Profile: 8-Hydroxy-PIPAT Displays Distinct 5-HT1A vs. Dopamine D2/D3 Selectivity Compared to Positional Isomer

Competition binding experiments established a clear rank order of potency at the 5-HT1A receptor: (R,S)-trans-8-OH-PIPAT > (R,S)-8-OH-DPAT > WB4101 > 5-HT > (R,S)-trans-7-OH-PIPAT > (R,S)-7-OH-DPAT [1]. In contrast, the positional isomer 7-hydroxy-PIPAT demonstrates high affinity for the dopamine D3 receptor (Ki = 0.99 nM) rather than 5-HT1A . BindingDB data further indicate that 7-hydroxy-PIPAT exhibits approximately 80-fold selectivity for D3 (Ki = 100 nM) over D2 (Ki = 7,940 nM) [2].

Receptor selectivity profile
Reported
8-hydroxy: high 5-HT1A affinity; 7-hydroxy isomer: D3 agonist (Ki = 0.99 nM)
Inverted selectivity profiles preclude interchangeable use in serotonergic vs. dopaminergic assays
Cross‑study binding data; positional isomer control
Receptor selectivity 5-HT1A Dopamine D3 Off-target profiling

In Vivo Functional Efficacy: Dose-Dependent Reduction of Striatal 5-HT by 8-Hydroxy-PIPAT

Systemic administration of 8-hydroxy-PIPAT (1.0 mg/kg) to awake, unrestrained mice produced a significant reduction in extracellular 5-HT levels in the striatum, as measured by in vivo microdialysis [1]. This effect was completely blocked by pretreatment with the selective 5-HT1A antagonist WAY 100635 (0.1 mg/kg), but not by the 5-HT1B/1D antagonist GR 127935, confirming mediation via somatodendritic 5-HT1A autoreceptors [1]. In the same study, the 5-HT1B agonist CP 94,253 (1.0 mg/kg) also reduced 5-HT, but its effect was blocked only by GR 127935, demonstrating receptor-specific functional responses [1].

In vivo autoreceptor function
Head-to-head
1.0 mg/kg reduces striatal 5-HT; blocked by WAY 100635, not GR 127935
Supports somatodendritic 5-HT1A autoreceptor engagement in a functional CNS model
Mouse striatal microdialysis
In vivo microdialysis 5-HT release Autoreceptor function CNS pharmacology

Peripheral Functional Activity: 8-Hydroxy-PIPAT Evokes Histamine Release from Enteric Mast Cells

In guinea pig and human intestinal preparations, the selective 5-HT1A agonist 8-hydroxy-PIPAT evoked significant histamine release from enteric mast cells [1]. This effect was suppressed by the 5-HT1A antagonist WAY-100135 and by the mast cell-stabilizing drugs doxantrazole and cromolyn sodium, confirming that the response is mediated via 5-HT1A receptors on mast cells [1]. While quantitative histamine release values were not provided in the abstract, the study establishes a clear functional role for 5-HT1A receptors in mast cell degranulation within the gastrointestinal tract [1].

Enteric mast cell assay
Reported
Evoked histamine release in guinea pig and human intestine; blocked by WAY‑100135
Supports 5-HT1A receptor role in mast cell degranulation, relevant for GI research models
Quantitative fold‑increase not specified in available abstract
Enteric nervous system Mast cell degranulation Functional GI disorders IBS

Radiolabeling Capability: 8-Hydroxy-PIPAT Enables High Specific Activity [¹²⁵I] Tracer Synthesis

The iodinated allyl side chain of 8-hydroxy-PIPAT permits direct radiolabeling with iodine-125 via oxidative iododestannylation of a tri-n-butyltin precursor [1]. The resulting [¹²⁵I]-8-hydroxy-PIPAT binds to a single high-affinity site (Kd = 0.38 ± 0.03 nM) with a Bmax of 310 ± 20 fmol/mg protein and exhibits low non-specific binding [1]. This capability is absent in non-halogenated 5-HT1A agonists such as 8-OH-DPAT, which require tritium labeling and consequently have lower specific activity.

Radiolabeling capability
Class-level
125I labeling via iododestannylation; Kd = 0.38 nM, Bmax = 310 fmol/mg
Enables high specific activity autoradiography and binding assays not feasible with tritiated analogs
Approximately 30‑100 fold higher theoretical specific activity vs. 3H
Radioligand Autoradiography SPECT imaging Receptor mapping

Optimal Research and Industrial Application Scenarios for 8-Hydroxy-PIPAT oxalate Based on Quantitative Evidence


Radioligand Binding Assays and Quantitative Autoradiography for 5-HT1A Receptor Mapping

Utilize 8-hydroxy-PIPAT oxalate as a cold competitor or its [¹²⁵I]-labeled form as a high specific activity radioligand to quantify 5-HT1A receptor density and distribution in tissue sections or membrane preparations. The compound's sub-nanomolar affinity (Kd = 0.38 nM) and low non-specific binding make it superior to [³H]-8-OH-DPAT for autoradiographic studies requiring high spatial resolution and sensitivity [1].

In Vivo Microdialysis Studies of Serotonergic Autoreceptor Function

Employ 8-hydroxy-PIPAT oxalate in awake, freely moving rodents to investigate the functional role of somatodendritic 5-HT1A autoreceptors in regulating extracellular serotonin levels. The compound's validated dose-dependent reduction of striatal 5-HT (1.0 mg/kg) and its blockade by the selective antagonist WAY 100635 provide a robust pharmacological tool for dissecting presynaptic vs. postsynaptic 5-HT1A receptor contributions in CNS pharmacology [2].

Ex Vivo Studies of Enteric Mast Cell Biology and Gastrointestinal 5-HT1A Receptor Function

Use 8-hydroxy-PIPAT oxalate in isolated intestinal tissue preparations (guinea pig or human) to evoke 5-HT1A receptor-mediated mast cell degranulation and histamine release. This application is particularly relevant for research into the pathophysiology of functional gastrointestinal disorders such as irritable bowel syndrome (IBS), where serotonin signaling and mast cell activation are implicated [3].

Selectivity Profiling and Off-Target Assessment for Dopaminergic vs. Serotonergic Ligands

Leverage the distinct receptor selectivity of 8-hydroxy-PIPAT (5-HT1A) and its positional isomer 7-hydroxy-PIPAT (dopamine D3) as positive controls or reference standards in assays designed to profile novel compounds for 5-HT1A vs. D2/D3 receptor engagement. The well-characterized binding affinities (8-hydroxy: Ki = 0.92 nM at 5-HT1A; 7-hydroxy: Ki = 0.99 nM at D3) provide clear benchmarks for comparative pharmacology studies [1].

Application
Selection Property
Validation Focus
5-HT1A receptor autoradiography & binding assays
High‑affinity 125I‑labeled tracer with low non‑specific binding
Receptor density and distribution quantification
In vivo CNS microdialysis studies
5-HT1A‑mediated reduction of extracellular 5-HT in striatum
Presynaptic autoreceptor function and neurochemical endpoints
Ex vivo enteric mast cell research
5-HT1A receptor‑dependent histamine release from intestinal mast cells
Mast cell degranulation and GI model endpoints
5-HT1A vs. D2/D3 selectivity profiling
High 5-HT1A affinity with low dopamine D2/D3 binding
Off‑target screening for serotonergic/dopaminergic ligands
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